molecular formula C20H12O2 B12791778 8-Methylpyreno[1,2-b]pyran-9-one CAS No. 115560-63-9

8-Methylpyreno[1,2-b]pyran-9-one

Cat. No.: B12791778
CAS No.: 115560-63-9
M. Wt: 284.3 g/mol
InChI Key: WKJZTIANXYCMHV-UHFFFAOYSA-N
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Description

8-Methylpyreno[1,2-b]pyran-9-one is a polycyclic aromatic compound characterized by a pyranone ring fused to a pyrene moiety, with a methyl substituent at the 8-position. Its molecular formula is C₂₀H₁₂O₂, and it has a molecular weight of 284.30808 g/mol . The compound’s structure (Figure 1) combines the planar aromaticity of pyrene with the oxygen-containing pyranone ring, making it of interest in materials science and photochemistry. Its CAS registry number is 115560-63-9, and it is also referred to as NSC 624115 in some databases .

Properties

CAS No.

115560-63-9

Molecular Formula

C20H12O2

Molecular Weight

284.3 g/mol

IUPAC Name

8-methylpyreno[1,2-b]pyran-9-one

InChI

InChI=1S/C20H12O2/c1-11-9-15-10-14-6-5-12-3-2-4-13-7-8-16(18(14)17(12)13)19(15)22-20(11)21/h2-10H,1H3

InChI Key

WKJZTIANXYCMHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3)OC1=O

Origin of Product

United States

Preparation Methods

Classical Cyclization Approaches

  • Pyranone Ring Formation via Cyclodehydration : One common approach involves the cyclodehydration of hydroxy-substituted pyrene derivatives with appropriate keto or aldehyde groups to form the pyranone ring. This method typically uses acidic or basic catalysts under reflux conditions to promote ring closure.

  • Oxidative Cyclization : Oxidative conditions can facilitate the formation of the pyranone ring by intramolecular cyclization of hydroxylated pyrene precursors. Transition metal catalysts or oxidants such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) are often employed.

One-Pot Multicomponent Reactions (MCRs)

  • Although direct literature on 8-Methylpyreno[1,2-b]pyran-9-one MCRs is limited, analogous pyran derivatives have been synthesized efficiently via one-pot three-component condensations involving aldehydes, active methylene compounds, and phenolic or keto substrates. For example, tetrahydrobenzo[b]pyran derivatives have been prepared using ionic liquid catalysts such as 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH), which acts both as catalyst and solvent, enabling rapid, high-yielding reactions at room temperature without organic solvents.

  • This approach could be adapted for 8-Methylpyreno[1,2-b]pyran-9-one by selecting pyrene-based aldehydes or ketones as starting materials.

Catalytic Annulation and Metal-Catalyzed C–H Activation

  • Recent advances in heterocyclic nanographene synthesis highlight the use of Rh(III)-catalyzed multiple C–H/N–H bond activation and annulation strategies to construct complex fused heterocycles, including pyran-containing polycyclic systems. Such methods offer programmable and regioselective synthesis routes that could be applied to pyrene derivatives to form the pyranone ring.

  • Transition metal catalysts (e.g., Rh, Fe, V) facilitate annulation reactions that form the fused pyran ring directly on the polycyclic aromatic framework under mild conditions.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Catalysts Conditions Yield Range (%) Advantages Limitations
Cyclodehydration Acid/base catalysts Reflux in organic solvents Moderate to High Straightforward, well-established Requires pre-functionalized precursors
Oxidative Cyclization DDQ, metal oxidants Room temp to reflux Moderate Mild conditions Sensitive to over-oxidation
One-Pot Multicomponent Reaction Ionic liquids ([bmIm]OH), aldehydes, active methylene compounds Room temp, solvent-free or aqueous 85–98 Fast, green, high yield Limited reports on pyrene substrates
Metal-Catalyzed C–H Activation Rh(III), Fe(III), other transition metals Mild temp, often in toluene/AcOH Moderate to High Regioselective, programmable Requires expensive catalysts

Detailed Research Findings

  • Ionic Liquid Catalysis : The use of task-specific ionic liquids such as [bmIm]OH has been demonstrated to efficiently catalyze the synthesis of tetrahydrobenzo[b]pyran derivatives via a one-pot three-component condensation at room temperature with excellent yields (85–98%) and short reaction times (5–20 min). This method is environmentally friendly and avoids organic solvents, suggesting potential adaptation for 8-Methylpyreno[1,2-b]pyran-9-one synthesis.

  • Metal-Catalyzed Annulation : Rh(III)-catalyzed multiple C–H/N–H activation has been reported for the programmable synthesis of cationic azaperylenes and related heteroaromatics, enabling the construction of complex fused pyran rings on polycyclic frameworks. This method allows for precise control over substitution patterns and ring fusion, which is critical for synthesizing 8-Methylpyreno[1,2-b]pyran-9-one.

  • Oxidative Cyclization : Oxidative methods using DDQ or metal salts can promote intramolecular cyclization of hydroxy-pyrene derivatives to form the pyranone ring. These methods are useful for late-stage ring closure but require careful control to avoid over-oxidation or decomposition.

Summary and Recommendations

The preparation of 8-Methylpyreno[1,2-b]pyran-9-one can be approached via:

  • Traditional cyclodehydration or oxidative cyclization of suitably functionalized pyrene precursors.
  • Modern one-pot multicomponent reactions using ionic liquid catalysts, offering green and efficient synthesis.
  • Advanced metal-catalyzed C–H activation and annulation strategies for regioselective and programmable ring construction.

For large-scale or industrial synthesis, the ionic liquid-promoted one-pot method and metal-catalyzed annulation provide promising routes due to their efficiency, mild conditions, and high yields. Further optimization tailored to pyrene substrates is recommended.

Chemical Reactions Analysis

Types of Reactions: 8-Methylpyreno[1,2-b]pyran-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the compound’s structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound

Scientific Research Applications

Organic Synthesis

8-Methylpyreno[1,2-b]pyran-9-one serves as a significant building block in organic synthesis. Its structure allows for the introduction of various functional groups, making it versatile for creating complex molecules. The compound can participate in various chemical reactions, including:

  • Condensation Reactions : It can undergo condensation with other compounds to form larger, more complex structures.
  • Functionalization : The presence of reactive sites in its structure allows for easy functionalization, which is critical in the development of new materials and pharmaceuticals.

Table 1: Key Reactions Involving 8-Methylpyreno[1,2-b]pyran-9-one

Reaction TypeDescriptionReference
CondensationForms larger polycyclic compounds
FunctionalizationIntroduces various functional groups
CyclizationParticipates in cyclization reactions for ring formation

Biological Research

In biological research, 8-Methylpyreno[1,2-b]pyran-9-one has been studied for its potential antimicrobial, antiviral, and anticancer properties.

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial activity against a variety of pathogens.
  • Antiviral Properties : Research indicates potential efficacy against certain viral infections, although further studies are needed to establish mechanisms and effectiveness.
  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro. It has been evaluated against multiple cancer cell lines, demonstrating cytotoxic effects that warrant further investigation.

Table 2: Biological Activities of 8-Methylpyreno[1,2-b]pyran-9-one

Activity TypeObserved EffectsReference
AntimicrobialEffective against various pathogens
AntiviralPotential efficacy against specific viruses
AnticancerCytotoxic effects on cancer cell lines

Materials Science

The unique photophysical properties of 8-Methylpyreno[1,2-b]pyran-9-one make it a candidate for applications in materials science:

  • Fluorescent Materials : Due to its fluorescence characteristics, it can be utilized in the development of fluorescent probes and sensors.
  • Optoelectronic Devices : Its ability to absorb and emit light makes it suitable for applications in optoelectronics, including organic light-emitting diodes (OLEDs) and solar cells.

Table 3: Material Applications of 8-Methylpyreno[1,2-b]pyran-9-one

Application TypeDescriptionReference
Fluorescent ProbesUsed in sensors for detecting biological analytes
OLEDsPotential use in organic light-emitting diodes
Solar CellsApplication in photovoltaic devices

Mechanism of Action

The mechanism of action of 8-Methylpyreno[1,2-b]pyran-9-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various biological molecules, influencing their activity and function. For example, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Coumarin and Pyranone Families

8-Methylpyreno[1,2-b]pyran-9-one belongs to a broader class of fused pyranone derivatives, which include coumarins and related heterocyclic systems. Below is a comparative analysis with key analogues:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position CAS Registry Number Key Structural Features
8-Methylpyreno[1,2-b]pyran-9-one C₂₀H₁₂O₂ 284.30808 8-methyl 115560-63-9 Pyrene fused to pyranone, methyl at C8
7-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde C₁₀H₆O₄ 190.15 7-hydroxy, 3-formyl 68760-67-8 Coumarin backbone with aldehyde and hydroxyl groups
Ethyl coumarin-3-carboxylate C₁₂H₁₀O₄ 218.21 3-ethoxycarbonyl 1668564-58-6 Esterified coumarin derivative
7-Isopentenyloxycoumarin C₁₄H₁₂O₃ 228.24 7-isopentenyloxy 91854-77-2 Prenylated coumarin with ether linkage
6-Methylcoumarin-3-carboxylic acid C₁₁H₈O₄ 204.18 6-methyl, 3-carboxyl 2770801-60-8 Carboxylic acid functionalization on coumarin

Key Differences and Functional Implications

Aromaticity vs. Substituent Effects: Unlike simpler coumarins (e.g., ethyl coumarin-3-carboxylate), 8-methylpyreno[1,2-b]pyran-9-one features extended aromaticity due to the pyrene core. In contrast, 7-hydroxy-2-oxo-2H-chromene-3-carbaldehyde has a smaller conjugated system but includes reactive aldehyde and hydroxyl groups, enabling covalent bonding in polymer matrices .

Substituent Position and Reactivity: The methyl group at the 8-position in 8-methylpyreno[1,2-b]pyran-9-one sterically shields the pyranone oxygen, reducing nucleophilic attack compared to unsubstituted pyranones.

The pyrene fusion in 8-methylpyreno[1,2-b]pyran-9-one may alter bioavailability and toxicity profiles.

Limitations and Knowledge Gaps

  • The provided evidence lacks direct experimental data (e.g., UV-Vis spectra, solubility, or toxicity) for 8-methylpyreno[1,2-b]pyran-9-one. Comparisons rely on structural extrapolation from smaller coumarins.
  • Discrepancies in CAS registry numbers for similar compounds (e.g., 9H-Pyreno[1,2-b]pyran-9-one,8-methyl listed under 2097508-32-0 in one source vs.

Biological Activity

8-Methylpyreno[1,2-b]pyran-9-one is a compound belonging to the class of pyran derivatives, which are known for their diverse biological activities. This article explores the biological activity of 8-Methylpyreno[1,2-b]pyran-9-one, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure

The chemical structure of 8-Methylpyreno[1,2-b]pyran-9-one is characterized by a fused pyran and pyrene moiety. This unique structure contributes to its biological activity and potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of pyran compounds exhibit significant antimicrobial properties. For instance, studies have shown that substituents at specific positions on the pyran ring can enhance antibacterial activity against gram-positive bacteria. Although specific data on 8-Methylpyreno[1,2-b]pyran-9-one is limited, related compounds have demonstrated minimum inhibitory concentrations (MIC) as low as 0.75 µg/mL against Streptococcus species .

Table 1: Antimicrobial Activity of Pyran Derivatives

CompoundMIC (µg/mL)Target Organism
2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one1.56Staphylococcus aureus ATCC 2593
2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one0.75Streptococcus sp. C203M

Anticancer Activity

8-Methylpyreno[1,2-b]pyran-9-one has shown promise in anticancer research. Studies on related pyran compounds indicate that they possess cytotoxic effects against various cancer cell lines. For example, some derivatives have been reported to induce apoptosis in HL-60 human leukemia cells and exhibit IC50 values below 5 µM, indicating potent anticancer activity .

Case Study: Cytotoxicity Against Cancer Cell Lines

In a comparative study, several pyran derivatives were evaluated for their cytotoxicity against leukemia and breast cancer cell lines:

CompoundIC50 (µM)Cell Line
Compound 11c1.02HL-60 (human leukemia)
Compound 11o0.27NALM-6 (lymphoblastic leukemia)
Carboplatin2.9HL-60
Carboplatin0.7NALM-6

These findings suggest that the methylidene group in pyranones acts as an effective Michael acceptor, leading to interactions with cellular thiols and disrupting critical biological processes involved in cancer cell proliferation .

The mechanism by which 8-Methylpyreno[1,2-b]pyran-9-one exerts its biological effects likely involves the formation of reactive intermediates that interact with cellular targets. This interaction can lead to apoptosis and cell cycle arrest in cancer cells, particularly at the G2/M phase . The structural characteristics of the compound play a crucial role in determining its reactivity and biological efficacy.

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